

A Comparative Guide to the Electrophysiology of Quinidine and Its Major Metabolites

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Compound of Interest

Compound Name: (3S)-3-Hydroxy Quinidine-vinyl-d3

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Introduction

Quinidine, a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic and proarrhythmic effects are not solely attributable to the parent drug but are also significantly influenced by its active metabolites. Understanding the electrophysiological profile of these metabolites is crucial for a comprehensive assessment of quinidine's clinical efficacy and safety. This guide provides an objective comparison of the electrophysiological properties of quinidine and its primary metabolites, supported by experimental data, to aid in research and drug development.

Comparative Electrophysiological Effects

The primary mechanism of action of quinidine involves the blockade of cardiac ion channels, leading to changes in the action potential characteristics of cardiomyocytes. Its major metabolites, including 3-hydroxyquinidine (3-OHQ), quinidine-N-oxide (QNO), O-desmethylquinidine (ODMQ), and 2'-oxoquinidinone (OQ), also exhibit electrophysiological activity that can contribute to the overall clinical effect of quinidine administration.^[1]

Effects on Action Potential Parameters

The following tables summarize the comparative effects of quinidine and its metabolites on key action potential parameters from in vitro studies.

Table 1: Comparative Effects on Maximum Upstroke Velocity (Vmax) of the Action Potential

Compound	Concentration	Tissue/Cell Type	Pacing Cycle Length (ms)	% Decrease in Vmax	Reference
Quinidine	10 μ M	Canine Purkinje Fibers	300	Significant Depression	[1]
50 μ M	Guinea Pig Ventricular Cells	-	45.9 \pm 1.6		
3-Hydroxyquinidine	10 μ M	Canine Purkinje Fibers	300	Significant Depression	[1]
50 μ M	Guinea Pig Ventricular Cells	-	26.7 \pm 2.6		
Quinidine-N-Oxide	10 μ M	Canine Purkinje Fibers	300	No Significant Change	[1]
10 μ M	Guinea Pig Papillary Muscle	-	No Effect		
O-Desmethylnidine	10 μ M	Canine Purkinje Fibers	300	Significant Depression	[1]
2'-Oxoquinidine	10 μ M	Canine Purkinje Fibers	300	Significant Depression	[1]

Vmax is an indicator of the sodium channel-blocking activity.

Table 2: Comparative Effects on Action Potential Duration at 90% Repolarization (APD90)

Compound	Concentration	Tissue/Cell Type	Pacing Cycle Length (ms)	Change in APD90	Reference
Quinidine	10 µM	Canine Purkinje Fibers	4000	Significant Prolongation	[1]
0.5-4 mg/L	Guinea Pig Papillary Muscle	-	Concentration-dependent prolongation		
3-Hydroxyquinidine	10 µM	Canine Purkinje Fibers	4000	Significant Prolongation	[1]
1-8 mg/L	Guinea Pig Papillary Muscle	-	Concentration-dependent prolongation		
Quinidine-N-Oxide	10 µM	Canine Purkinje Fibers	4000	Significant Prolongation	[1]
2-8 mg/L	Guinea Pig Papillary Muscle	-	Concentration-dependent prolongation		
O-Desmethylnidine	10 µM	Canine Purkinje Fibers	4000	Significant Prolongation	[1]
2'-Oxoquinidine	10 µM	Canine Purkinje Fibers	4000	Significant Prolongation	[1]

Prolongation of APD90 is primarily due to the blockade of potassium channels.

Table 3: Relative Potencies of Quinidine Metabolites Compared to Quinidine

Metabolite	Parameter	Relative Potency	Tissue/Cell Type	Reference
3-Hydroxyquinidine	APD90	0.22	Guinea Pig Papillary Muscle	
	ERP	0.27	Guinea Pig Papillary Muscle	
	QT Interval	0.25	Guinea Pig Perfused Heart	
Quinidine-N-Oxide	APD90	0.087	Guinea Pig Papillary Muscle	
	ERP	0.084	Guinea Pig Papillary Muscle	
	QT Interval	~0.04	Guinea Pig Perfused Heart	

ERP = Effective Refractory Period

Effects on Cardiac Ion Channels

Quinidine is a non-selective ion channel blocker, affecting sodium, potassium, and to a lesser extent, calcium channels. The antiarrhythmic and proarrhythmic effects of quinidine and its metabolites are a direct consequence of their interactions with these channels.

Table 4: Inhibitory Concentrations (IC50) of Quinidine on Various Cardiac Ion Channels

Ion Channel	Current	Species	IC50 (μM)	Reference
NaV1.5	INa (peak)	Human	11.0 ± 0.7	[2]
INa (late)	Human	12.0 ± 0.7	[2]	
INa	Rat	40	[3]	
hERG (Kv11.1)	IKr	Human	4.5 ± 0.3	[2]
Kv4.3	Ito	Rat	875 (+60 mV)	[4]
KCNQ1/KCNE1	IKs	-	-	-
CaV1.2	ICaL	-	-	-

Comprehensive and directly comparative IC50 data for the major metabolites of quinidine on various cardiac ion channels are limited in publicly available literature.

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.

In Vitro Cardiac Action Potential Recording in Purkinje Fibers

- **Tissue Preparation:** Hearts are excised from mongrel dogs. Free-running Purkinje fibers are dissected from the right and left ventricles in a cooled Tyrode's solution. The fibers are then mounted in a tissue bath.
- **Superfusion:** The tissue is superfused with a heated (37°C) and oxygenated (95% O₂, 5% CO₂) Tyrode's solution. After a stabilization period, the solution is switched to one containing the test compound (quinidine or its metabolites) at a specified concentration.
- **Stimulation and Recording:** The Purkinje fibers are stimulated at various basic cycle lengths (e.g., 300 to 8000 ms) using bipolar electrodes. Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl connected to a high-input impedance amplifier.

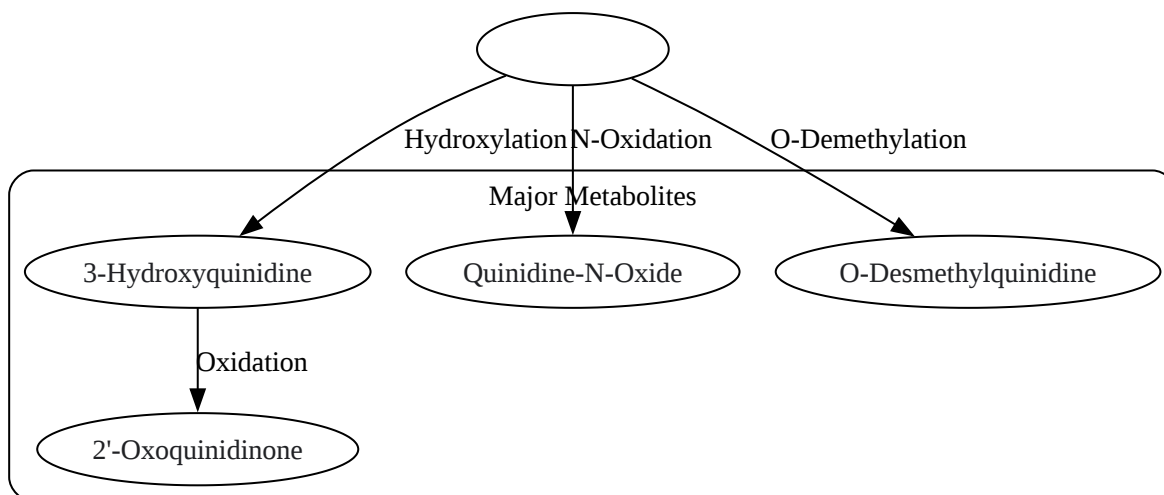
- Data Analysis: Parameters such as V_{max} (maximum rate of depolarization of phase 0) and APD90 (action potential duration at 90% repolarization) are measured and compared before and after drug superfusion.^[1]

Whole-Cell Patch-Clamp Electrophysiology

- Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing a specific human cardiac ion channel (e.g., hNav1.5) are cultured. On the day of the experiment, cells are transferred to a recording chamber on an inverted microscope.
- Solutions: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4. The internal (pipette) solution may contain (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2. The test compound is added to the external solution.
- Recording: Whole-cell recordings are established using borosilicate glass pipettes. Membrane currents are recorded using a patch-clamp amplifier. Specific voltage-clamp protocols are applied to elicit and measure the ionic current of interest.
- Data Analysis: The peak current amplitude in the presence of the drug is compared to the control to determine the percentage of block. Concentration-response curves are generated to calculate the IC₅₀ value.

Visualizations

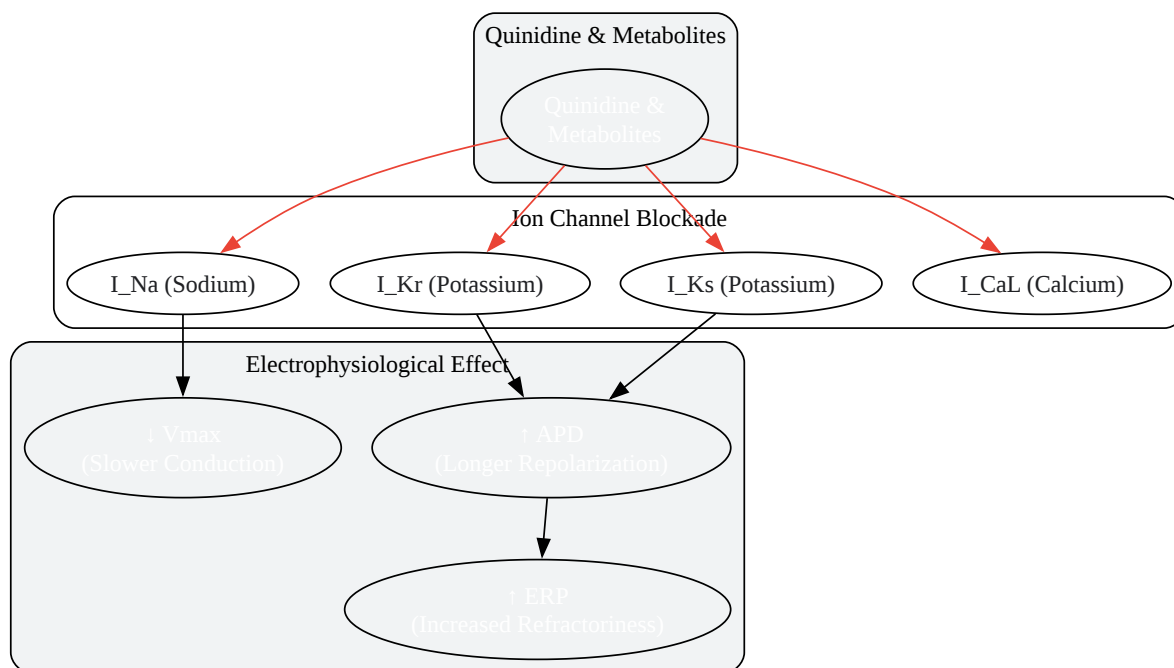
Metabolic Pathway of Quinidine



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Caption: Metabolic conversion of quinidine to its major active metabolites.

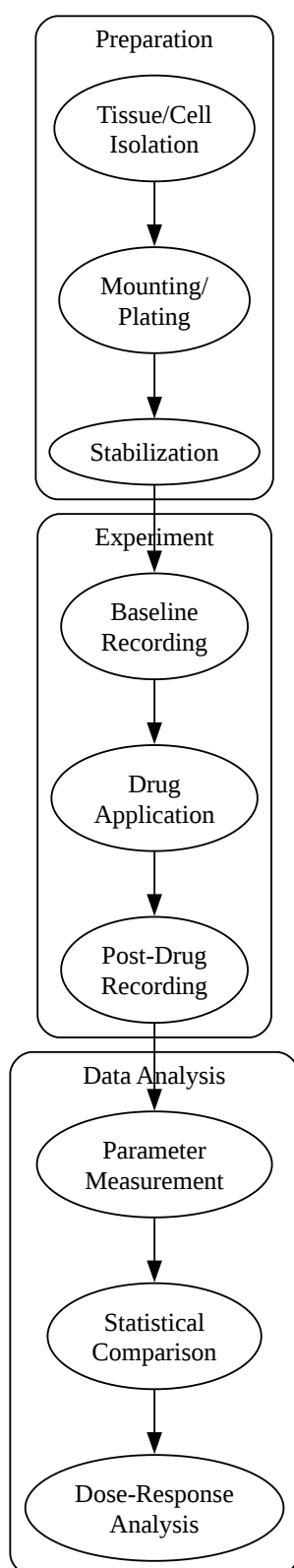
Effects on Cardiac Action Potential



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Caption: Mechanism of electrophysiological effects of quinidine and its metabolites.

Experimental Workflow for In Vitro Electrophysiology



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Caption: A typical workflow for in vitro cardiac electrophysiology studies.

Conclusion

The electrophysiological effects of quinidine are complex and are contributed to by its various active metabolites. 3-Hydroxyquinidine emerges as a significant contributor to both the antiarrhythmic and proarrhythmic effects of the parent drug, exhibiting notable sodium and potassium channel blocking properties. Quinidine-N-oxide generally shows weaker electrophysiological activity. O-desmethylquinidine and 2'-oxoquinidinone also possess electrophysiological effects, primarily contributing to the prolongation of the action potential. A thorough understanding of the distinct profiles of these metabolites is essential for optimizing therapy and for the development of safer and more effective antiarrhythmic drugs. Further research is warranted to fully elucidate the comparative potencies of all major metabolites on a comprehensive panel of cardiac ion channels.

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